molecular formula C15H12BrN3O2S2 B4762000 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide

4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide

Cat. No. B4762000
M. Wt: 410.3 g/mol
InChI Key: UVSOXWODNGZXTA-UHFFFAOYSA-N
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Description

4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide, also known as BEMT, is a synthetic compound with potential applications in scientific research. BEMT is a quinazoline derivative that has been studied for its potential as a selective inhibitor of a specific protein kinase. In

Mechanism of Action

4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide is believed to inhibit protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target substrates, leading to a disruption of cellular signaling pathways that are regulated by protein kinase CK2.
Biochemical and Physiological Effects:
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide has been studied for its potential as a therapeutic agent for various types of cancer such as breast cancer, prostate cancer, and leukemia.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide in lab experiments is its specificity for protein kinase CK2. This allows for the selective inhibition of the enzyme without affecting other cellular processes. However, one limitation of using 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the study of 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide include the development of more potent and selective inhibitors of protein kinase CK2. The use of 4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide in combination with other therapeutic agents for the treatment of cancer is also an area of active research. Additionally, the role of protein kinase CK2 in other cellular processes and diseases is an area of ongoing investigation.

Scientific Research Applications

4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide has been studied for its potential as a selective inhibitor of a specific protein kinase, namely protein kinase CK2. Protein kinase CK2 is an enzyme that is involved in the regulation of various cellular processes such as cell proliferation, differentiation, and apoptosis. Dysregulation of protein kinase CK2 has been implicated in various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.

properties

IUPAC Name

4-bromo-5-ethyl-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S2/c1-2-11-9(16)7-12(23-11)13(20)18-19-14(21)8-5-3-4-6-10(8)17-15(19)22/h3-7H,2H2,1H3,(H,17,22)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSOXWODNGZXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NN2C(=O)C3=CC=CC=C3NC2=S)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-5-ethyl-N-(4-oxo-2-sulfanylquinazolin-3(4H)-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide
Reactant of Route 2
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide
Reactant of Route 3
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide
Reactant of Route 4
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide
Reactant of Route 5
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide
Reactant of Route 6
4-bromo-5-ethyl-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)-2-thiophenecarboxamide

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